2,2,2-Trichloro-1-(cyclohexyloxy)ethan-1-ol
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Overview
Description
2,2,2-Trichloro-1-(cyclohexyloxy)ethan-1-ol is an organic compound characterized by the presence of a trichloromethyl group and a cyclohexyloxy group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(cyclohexyloxy)ethan-1-ol typically involves the reaction of trichloroacetaldehyde (chloral) with cyclohexanol under acidic conditions. The reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes further reaction to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(cyclohexyloxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The trichloromethyl group can be reduced to a dichloromethyl or monochloromethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of trichloroacetone or related carbonyl compounds.
Reduction: Formation of dichloromethyl or monochloromethyl derivatives.
Substitution: Formation of chloro, bromo, or other substituted derivatives.
Scientific Research Applications
2,2,2-Trichloro-1-(cyclohexyloxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(cyclohexyloxy)ethan-1-ol involves its interaction with molecular targets such as enzymes and cellular membranes. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and affecting membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethanol: Similar structure but lacks the cyclohexyloxy group.
2,2,2-Trichloro-1-ethoxyethanol: Contains an ethoxy group instead of a cyclohexyloxy group.
Chloral Hydrate: Contains a trichloromethyl group but lacks the hydroxyl and cyclohexyloxy groups.
Uniqueness
2,2,2-Trichloro-1-(cyclohexyloxy)ethan-1-ol is unique due to the presence of both the trichloromethyl and cyclohexyloxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse chemical reactivity and interactions with biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
41105-68-4 |
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Molecular Formula |
C8H13Cl3O2 |
Molecular Weight |
247.5 g/mol |
IUPAC Name |
2,2,2-trichloro-1-cyclohexyloxyethanol |
InChI |
InChI=1S/C8H13Cl3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h6-7,12H,1-5H2 |
InChI Key |
UDLSYDBZVUNVAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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